4,6,7-Trimethoxyquinazoline
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Overview
Description
4,6,7-Trimethoxyquinazoline is a nitrogen-containing heterocyclic compound with a quinazoline core structure. This compound is characterized by three methoxy groups attached to the 4th, 6th, and 7th positions of the quinazoline ring. Quinazoline derivatives are known for their diverse pharmacological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyquinazoline typically involves the following steps:
Nitration: Starting with 3,4,5-trimethoxybenzaldehyde, nitration is carried out to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group undergoes cyclization with formamide to form the quinazoline ring.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time during the nitration, reduction, and cyclization steps .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinazoline quinones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or aminated quinazoline derivatives.
Scientific Research Applications
4,6,7-Trimethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and anti-microbial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethoxyquinazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can inhibit specific enzymes or receptors involved in cell proliferation and survival.
Pathways: It may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
4,6,7-Trimethoxyquinazoline can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Known for its anti-tumor activity.
4-Chloro-6,7-dimethoxyquinazoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness: The presence of three methoxy groups in this compound makes it unique, as it can undergo specific chemical reactions that other quinazoline derivatives may not. This structural feature also contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4,6,7-trimethoxyquinazoline |
InChI |
InChI=1S/C11H12N2O3/c1-14-9-4-7-8(5-10(9)15-2)12-6-13-11(7)16-3/h4-6H,1-3H3 |
InChI Key |
ZRYWDTDJBHKYNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC)OC |
Origin of Product |
United States |
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